

Foundational Research on Diazabicyclooctane β-Lactamase Inhibitors: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance, particularly among Gram-negative bacteria, poses a significant threat to global health. A primary mechanism of resistance is the production of β -lactamase enzymes, which hydrolyze and inactivate β -lactam antibiotics. The development of β -lactamase inhibitors (BLIs) to be co-administered with β -lactam antibiotics is a critical strategy to combat this resistance. This technical guide focuses on the foundational research of a prominent class of non- β -lactam BLIs: the diazabicyclooctane (DBO) derivatives. This guide will delve into their mechanism of action, structure-activity relationships, and the key experimental methodologies used in their evaluation, with a focus on avibactam and relebactam, alongside the structurally related boronic acid inhibitor, vaborbactam.

Mechanism of Action: Reversible Covalent Inhibition

Unlike traditional β -lactam-based inhibitors, which often act as "suicide" inhibitors, DBOs function through a novel mechanism of reversible covalent inhibition.[1][2] The inhibition process typically involves a two-step mechanism:

 Non-covalent Binding: The DBO inhibitor initially binds non-covalently to the active site of the serine β-lactamase enzyme.[3]



- Covalent Acylation: The catalytic serine residue in the active site of the β-lactamase attacks the carbonyl group of the DBO, leading to the opening of the bicyclic ring and the formation of a stable, covalent acyl-enzyme intermediate.[4]
- Reversibility (Recyclization): Crucially, this covalent bond can be reversed through a process
 of deacylation, where the DBO ring reforms, and the intact, active inhibitor is released. This
 allows a single inhibitor molecule to inhibit multiple enzyme molecules over time.

This reversible nature contributes to their prolonged inhibitory effect.[5] The rate of acylation (carbamoylation) and deacylation varies between different DBOs and target enzymes, influencing their overall potency and spectrum of activity.

Inhibitory Spectrum and Potency

DBO β -lactamase inhibitors exhibit a broad spectrum of activity, primarily targeting Ambler Class A, Class C, and some Class D serine β -lactamases.[1][6][7] They are particularly effective against problematic enzymes such as Klebsiella pneumoniae carbapenemases (KPCs) and AmpC cephalosporinases.[8][9] However, they are generally not active against Class B metallo- β -lactamases (MBLs).[9]

Quantitative Inhibitory Activity

The potency of DBO inhibitors is quantified using several kinetic parameters, including the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), the second-order rate constant for acylation (k₂/K), and the off-rate constant for deacylation (koff).

Table 1: Inhibitory Activity of Avibactam against various β-Lactamases



β-Lactamase	Class	k ₂ /K ₁ (M ⁻¹ S ⁻¹)	IC50 (nM)	Reference(s)
CTX-M-15	Α	1.0 x 10 ⁵	3.4	[10][11]
KPC-2	А	-	10	[11]
SHV-1	Α	-	-	[12]
Enterobacter cloacae AmpC	С	-	-	[10]
Pseudomonas aeruginosa AmpC	С	-	-	[10]
OXA-10	D	1.1 x 10 ¹	-	[10]
OXA-48	D	-	-	[13]

Table 2: Inhibitory Activity of Relebactam against various β -Lactamases

β- Lactamase	Class	k ₂ /K (M ⁻¹ S ⁻¹)	IC50 (nM)	k_off (s ⁻¹)	Reference(s
KPC-2	Α	24,750	230 - 910	0.0002	[4][11]
CTX-M-15	Α	-	230 - 910	-	[11]
L2	Α	-	230 - 910	-	[11]
KPC-3	Α	-	230 - 910	-	[11]
KPC-4	Α	-	230 - 910	-	[11]
P. aeruginosa AmpC	С	-	-	-	[8]

Table 3: Inhibitory Activity of Vaborbactam against various β -Lactamases



β-Lactamase	Class	Κι (μΜ)	k ₂ /K (M ⁻¹ S ⁻¹)	Reference(s)
KPC-2	А	0.056	3.4 x 10 ³ - 2.4 x 10 ⁴	[9][14]
KPC-3	А	0.050	3.4 x 10 ³ - 2.4 x 10 ⁴	[9][14]
SME-2	А	0.042	3.4 x 10 ³ - 2.4 x 10 ⁴	[9][14]
CTX-M-15	А	-	-	[1]
AmpC	С	0.021 - 1.04	-	[14]
OXA-48	D	14	-	[14]
OXA-23	D	66	-	[14]

Structure-Activity Relationships (SAR)

The diazabicyclooctane scaffold is a key structural feature, mimicking the β -lactam ring. Modifications to this core structure have been explored to optimize potency, spectrum, and pharmacokinetic properties. For instance, the introduction of a piperidine ring in relebactam, compared to avibactam, is suggested to reduce efflux from bacterial cells.[3] Further research into substitutions at various positions of the DBO ring aims to enhance interactions with the active site residues of different β -lactamases and even to impart activity against penicillin-binding proteins (PBPs).[15][16]

Pharmacokinetics

The clinical efficacy of DBO inhibitors is dependent on their pharmacokinetic profiles, which should ideally match that of the co-administered β -lactam antibiotic.

Table 4: Human Pharmacokinetic Parameters of Selected β-Lactamase Inhibitors



Parameter	Avibactam	Relebactam	Vaborbactam	Reference(s)
Volume of Distribution (Vd)	~22 L	~19 L	~17.6 L	[17]
Protein Binding	5.7 - 8.2%	~22%	-	[17]
Primary Elimination	Renal	Renal	Renal	[17]
Half-life (t1/2)	~2.7 h	~1.2 h	~1.27 h	[17]

Experimental Protocols β-Lactamase Inhibition Assay (Nitrocefin-based)

This is a common spectrophotometric assay used to determine the inhibitory activity of compounds against β -lactamases.

Principle: Nitrocefin is a chromogenic cephalosporin substrate that changes color from yellow to red upon hydrolysis of its β -lactam ring by a β -lactamase. The rate of color change, monitored at 490 nm, is proportional to the enzyme's activity. Inhibitors will reduce the rate of this hydrolysis.[18]

Materials:

- Purified β-lactamase enzyme
- Nitrocefin solution (typically 0.5 1.0 mg/mL in a suitable buffer like PBS)[19]
- Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
- Test inhibitor compounds at various concentrations
- 96-well microplate
- Microplate reader

Procedure:



- Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a fixed concentration of the purified β-lactamase to wells containing serial dilutions of the test inhibitor. Incubate for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.
- Initiation of Reaction: Add a solution of nitrocefin to each well to initiate the enzymatic reaction.
- Kinetic Measurement: Immediately place the microplate in a plate reader and monitor the change in absorbance at 490 nm over time.
- Data Analysis: The initial velocity (rate of hydrolysis) is calculated from the linear portion of
 the absorbance versus time plot. The IC50 value, the concentration of inhibitor that reduces
 the enzyme activity by 50%, can be determined by plotting the percentage of inhibition
 against the logarithm of the inhibitor concentration and fitting the data to a dose-response
 curve.

Determination of Kinetic Parameters (k_i and k_{inact}) for Reversible Covalent Inhibitors

For reversible covalent inhibitors like DBOs, a more detailed kinetic analysis is required to determine the individual rate constants for binding and reaction.

Principle: The kinetic parameters K_i (dissociation constant for the initial non-covalent complex) and k_{ina_ct} (first-order rate constant for covalent bond formation) are determined by measuring the observed rate of inactivation ($k_{o\beta s}$) at different inhibitor concentrations.

Procedure:

- Follow the general procedure for the nitrocefin-based assay.
- For each inhibitor concentration, the progress curves (absorbance vs. time) are fitted to an equation for slow-binding inhibition to obtain the observed rate of inactivation ($k_{o\beta s}$).
- A plot of k_{oβs} versus the inhibitor concentration ([I]) is then generated.

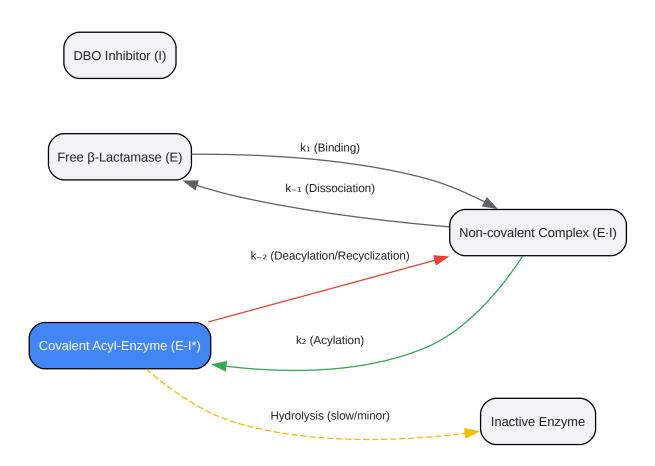


- For a simple two-step irreversible model, this plot will be hyperbolic and can be fitted to the following equation to determine k_{ina_ct} and K_i : $k_{o\beta s} = k_{ina_ct} * [I] / (K_i + [I])$
- For reversible covalent inhibitors, more complex models that account for the reverse reaction (deacylation) may be necessary.[20][21][22][23]

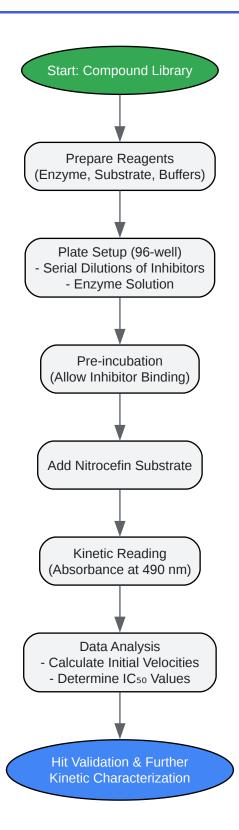
Visualizations

Signaling Pathway: Mechanism of DBO β -Lactamase Inhibition

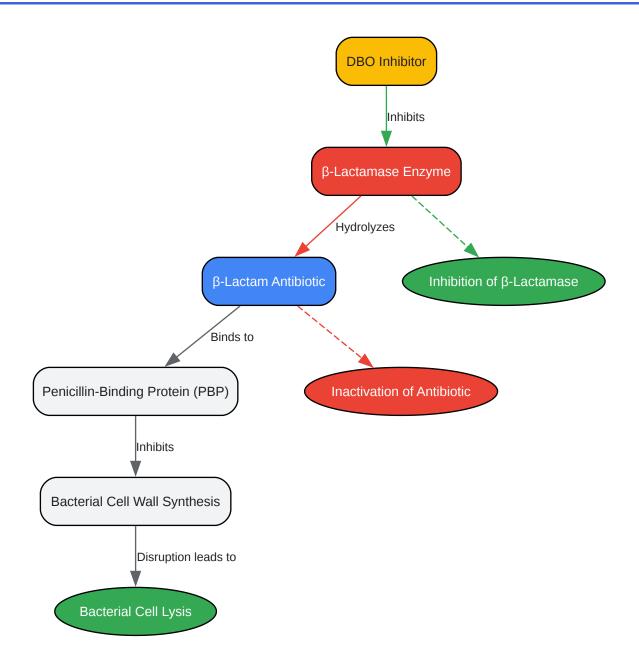












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